molecular formula C24H19F2NO4 B1532503 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid CAS No. 1032337-49-7

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

Cat. No. B1532503
M. Wt: 423.4 g/mol
InChI Key: QFBGJWYZYONGDV-QFIPXVFZSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Enzyme-activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids are used as surfactants for carbon nanotubes (CNTs), facilitating their dispersion in aqueous solutions. These surfactants can be enzymatically activated to create homogeneous aqueous nanotube dispersions under constant and physiological conditions, indicating their potential in biomedical applications and nanotechnology materials development (Cousins et al., 2009).

Synthesis of Oligomers from Neuraminic Acid Analogues

N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been prepared, leading to the efficient synthesis of oligomers. This highlights its importance in synthesizing complex biological molecules, potentially impacting the study of cellular communication and disease treatment mechanisms (Gregar & Gervay-Hague, 2004).

Peptide Synthesis Enhancements

The compound has been utilized as a reversible protecting group for the amide bond in peptides, aiding in the synthesis of 'difficult sequences'. This application underscores its role in advancing peptide synthesis methodologies, which is crucial for the development of therapeutic peptides and the study of protein functions (Johnson et al., 1993).

Solid Phase Peptide Synthesis

9-Fluorenylmethoxycarbonyl (Fmoc) amino acids, including variants of the compound , have been widely adopted for solid-phase peptide synthesis. This technique has facilitated the synthesis of biologically active peptides and small proteins, highlighting its significance in bioorganic chemistry and the pharmaceutical industry (Fields & Noble, 2009).

Development of Novel Fluorescence Probes

This compound has contributed to the development of novel fluorescence probes that can reliably detect reactive oxygen species and distinguish specific species. Such probes are crucial in biological and chemical research, facilitating the study of oxidative stress and its role in diseases (Setsukinai et al., 2003).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(2S)-3-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBGJWYZYONGDV-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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